molecular formula C9H8F2O3 B3040500 (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate CAS No. 209982-92-3

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

Cat. No.: B3040500
CAS No.: 209982-92-3
M. Wt: 202.15 g/mol
InChI Key: UZOWGTYLHKCRKG-QMMMGPOBSA-N
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Description

(S)-Methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate is a chiral fluorinated building block of significant value in medicinal chemistry and pharmaceutical research. Its structure, featuring a 3,5-difluorophenyl group and a chiral hydroxyacetate moiety, makes it a versatile intermediate for the synthesis of more complex, biologically active molecules . The incorporation of fluorine atoms and chiral centers is a cornerstone of modern drug design, as these features can dramatically influence a compound's metabolic stability, bioavailability, and binding affinity to biological targets . Researchers utilize this compound in the exploration and development of new therapeutic agents, particularly as a key synthon in constructing potential enzyme inhibitors or receptor ligands . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. For specific pricing, batch data, and shipping information, please contact us directly.

Properties

IUPAC Name

methyl (2S)-2-(3,5-difluorophenyl)-2-hydroxyacetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8F2O3/c1-14-9(13)8(12)5-2-6(10)4-7(11)3-5/h2-4,8,12H,1H3/t8-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZOWGTYLHKCRKG-QMMMGPOBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C(C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)[C@H](C1=CC(=CC(=C1)F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8F2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate typically involves the esterification of (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid with methanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction conditions often include refluxing the mixture to ensure complete esterification.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and solvents are chosen to optimize the reaction rate and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone.

    Reduction: The ester group can be reduced to form an alcohol.

    Substitution: The difluorophenyl group can participate in electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Halogenating agents like bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products

    Oxidation: Formation of (S)-methyl 2-(3,5-difluorophenyl)-2-oxoacetate.

    Reduction: Formation of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyethanol.

    Substitution: Formation of various halogenated derivatives depending on the substituent introduced.

Scientific Research Applications

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its unique structural features.

    Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate involves its interaction with specific molecular targets. The difluorophenyl group can engage in π-π interactions with aromatic residues in proteins, while the hydroxyacetate moiety can form hydrogen bonds with polar functional groups. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares key parameters of (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate with analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Substituents Applications/Properties
This compound C₉H₈F₂O₃ 202.16 Hydroxy, methyl ester 3,5-difluorophenyl Agrochemical intermediates
Methyl 2-hydroxyacetate C₃H₆O₃ 90.08 Hydroxy, methyl ester None Solvent, synthetic intermediate
2,2-Diphenyl-2-hydroxyacetic acid (Benzilic acid) C₁₄H₁₂O₃ 228.24 Hydroxy, carboxylic acid Diphenyl Pharmaceutical synthesis
(R)-Methyl 2-amino-2-(2,4-difluorophenyl)acetate C₉H₉F₂NO₂ 201.17 Amino, methyl ester 2,4-difluorophenyl Chiral pharmaceutical intermediates

Key Comparative Insights

Electronic and Steric Effects
  • Fluorine Substitution: The 3,5-difluorophenyl group in the target compound increases electronegativity and lipophilicity compared to non-fluorinated analogs like methyl 2-hydroxyacetate. This enhances membrane permeability and resistance to oxidative metabolism, critical for agrochemical activity .
  • Positional Isomerism: The 3,5-difluoro substitution pattern (meta) contrasts with the 2,4-difluoro (ortho/para) in (R)-methyl 2-amino-2-(2,4-difluorophenyl)acetate . Meta-substitution may reduce steric hindrance, favoring planar binding to biological targets.
Functional Group Variations
  • Hydroxy vs. Amino Groups: Replacement of the hydroxy group with an amino group (as in derivatives) introduces basicity, altering solubility and reactivity. The hydroxy group in the target compound may participate in hydrogen bonding, influencing crystallization or protein interactions.
  • Ester vs. Carboxylic Acid : Benzilic acid (2,2-diphenyl-2-hydroxyacetic acid) contains a carboxylic acid group, making it more acidic (pKa ~3) compared to the methyl ester (pKa ~13–15 for ester hydrolysis). This difference impacts formulation strategies in drug design .
Chirality and Enantioselectivity

The (S)-configuration of the target compound contrasts with the (R)-enantiomer in derivatives. Enantiomers often exhibit divergent biological activities; for example, one enantiomer may act as a pesticide, while the other is inactive or toxic.

Biological Activity

(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate is a chiral compound notable for its potential biological activities, particularly in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the following molecular formula:

PropertyValue
Molecular FormulaC9H8F2O3
Molecular Weight202.15 g/mol
Functional GroupsHydroxy, Ester
ChiralityS-enantiomer

The presence of two fluorine atoms enhances the compound's lipophilicity , potentially improving its bioavailability and interaction with biological targets.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets such as enzymes and receptors. The hydroxyl and ester groups can form hydrogen bonds with active sites, leading to inhibition or modulation of enzyme activity. The difluorophenyl group enhances the compound's binding affinity and specificity.

Enzyme Inhibition

Research indicates that this compound exhibits significant inhibitory effects on various enzymes involved in disease processes:

  • Tyrosinase : Involved in melanin production; inhibition can lead to potential applications in skin whitening agents.
  • Collagenase : Plays a role in skin aging; inhibition may contribute to anti-aging formulations.
  • Elastase : Associated with skin elasticity; inhibition could aid in maintaining skin firmness .

Case Studies and Research Findings

  • Anti-Inflammatory Activity : Preliminary studies suggest that this compound may possess anti-inflammatory properties by inhibiting cyclooxygenase enzymes, reducing pro-inflammatory mediators .
  • Skin Aging : A study highlighted that compounds similar to this compound showed promising results in inhibiting elastase and collagenase, suggesting potential applications in dermatological products aimed at combating skin aging .
  • Molecular Docking Studies : Computational studies have been conducted to predict binding interactions between this compound and target enzymes. These studies support the hypothesis that the compound can effectively bind to active sites due to its structural features .

Comparative Analysis with Analog Compounds

To understand the uniqueness of this compound, a comparison with similar compounds is useful:

Compound NameMolecular FormulaUnique Features
Methyl 2-(4-fluorophenyl)-2-hydroxyacetateC9H9F O3Single fluorine atom; different biological activity
Methyl 2-(3-fluorophenyl)-2-hydroxyacetateC9H9F O3Fluorine at para position; altered reactivity
(S)-Methyl 2-(3,5-dichlorophenyl)-2-hydroxyacetateC9H8Cl2O3Chlorine substituents; potential for different activity

The distinct arrangement of fluorine atoms in this compound may influence its chemical reactivity and biological interactions differently compared to these analogs.

Q & A

Q. What are the recommended synthetic routes for (S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate, and how is enantiomeric purity achieved?

The compound can be synthesized via stereoselective esterification of the corresponding hydroxy acid precursor (e.g., (S)-2-(3,5-difluorophenyl)-2-hydroxyacetic acid) using methanol under acidic or enzymatic catalysis. Asymmetric reduction of a ketone intermediate (e.g., methyl 2-(3,5-difluorophenyl)-2-oxoacetate) using chiral catalysts like Ru-BINAP complexes can ensure high enantiomeric excess (ee). Chiral resolution techniques, such as chromatography with amylose-based columns, may further purify the (S)-enantiomer .

Q. Which analytical techniques are critical for structural confirmation and enantiomeric excess determination?

  • Chiral HPLC : Use columns like Chiralpak IA/IB with hexane:isopropanol mobile phases to separate enantiomers.
  • NMR Spectroscopy : Employ chiral shift reagents (e.g., Eu(hfc)₃) to distinguish diastereomeric environments.
  • Polarimetry : Measure optical rotation and compare to literature values for the (S)-enantiomer.
  • X-ray Crystallography : Resolve absolute configuration definitively .

Q. What storage conditions are optimal for maintaining stability?

Store under inert atmosphere (argon or nitrogen) at –20°C in airtight, light-resistant containers. Avoid prolonged exposure to moisture, as ester hydrolysis can occur. Pre-dry solvents (e.g., molecular sieves) for experimental use .

Advanced Questions

Q. How do steric and electronic effects of 3,5-difluorophenyl substituents influence synthetic reactivity and stereoselectivity?

The electron-withdrawing fluorine atoms increase the acidity of the α-hydroxy group, facilitating nucleophilic reactions. Steric hindrance at the 3,5-positions can direct regioselective substitutions. Computational studies (e.g., DFT) predict transition-state geometries, explaining preferential (S)-enantiomer formation in asymmetric reductions. Kinetic resolution during enzymatic esterification may also favor the (S)-form due to fluorinated aryl interactions with enzyme active sites .

Q. How can discrepancies in reported synthetic yields be methodologically addressed?

  • Parameter Optimization : Systematically vary catalysts (e.g., lipase vs. acid), temperatures, and solvent polarities.
  • In Situ Monitoring : Use real-time FTIR or Raman spectroscopy to track reaction progress and intermediate formation.
  • Purity of Reagents : Ensure anhydrous conditions and high-purity starting materials (e.g., 3,5-difluorophenyl precursors) to minimize side reactions .

Q. What role does this compound play as a precursor in medicinal chemistry?

The (S)-enantiomer is a key intermediate in synthesizing γ-secretase inhibitors (e.g., DAPT), where the 3,5-difluorophenyl group enhances binding affinity to enzymatic pockets. The hydroxyacetate moiety can be further functionalized to introduce pharmacophores, such as in fluorinated NSAIDs or kinase inhibitors. Its stereochemistry is critical for biological activity, as seen in structure-activity relationship (SAR) studies .

Data Contradiction Analysis

Q. How should conflicting data on hydrolytic stability be resolved?

Conduct controlled stability studies under varying pH, temperature, and humidity. Compare degradation rates via LC-MS to identify hydrolytic byproducts (e.g., free acid or methanol). Use accelerated aging experiments (40°C/75% RH) to model long-term stability. Conflicting reports may arise from impurities (e.g., residual acid catalysts) accelerating hydrolysis, necessitating stringent purification .

Methodological Tables

Parameter Recommended Method Reference
Enantiomeric Purity Chiral HPLC (Chiralpak IB, 90:10 hexane:IPA)
Stability Monitoring LC-MS at pH 2, 7, and 10; 25°C vs. 40°C
Asymmetric Reduction Ru-(S)-BINAP/H₂ in THF, 50°C, 12 h

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate
Reactant of Route 2
Reactant of Route 2
(S)-methyl 2-(3,5-difluorophenyl)-2-hydroxyacetate

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